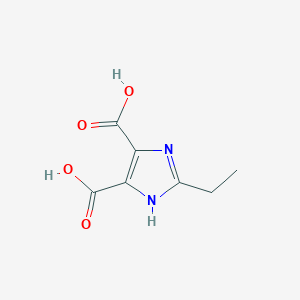

2-ethyl-1H-imidazole-4,5-dicarboxylic acid

Description

2-Ethyl-1H-imidazole-4,5-dicarboxylic acid, a derivative of imidazole-4,5-dicarboxylic acid, is increasingly recognized for its potential in creating complex, functional materials. The strategic placement of an ethyl group at the 2-position of the imidazole (B134444) ring, combined with the coordinating capabilities of the dicarboxylic acid moieties, offers a unique platform for constructing sophisticated supramolecular architectures.

Imidazole-4,5-dicarboxylic acid (H₃IMDC) and its derivatives are highly valued ligands in coordination chemistry. walshmedicalmedia.comsemanticscholar.orgresearchgate.net Their prominence stems from the presence of multiple potential donor atoms: two nitrogen atoms within the imidazole ring and four oxygen atoms from the two carboxylate groups. walshmedicalmedia.comresearchgate.net This multiplicity of coordination sites allows these ligands to bind to metal ions in various modes, leading to the formation of diverse and intricate structures. walshmedicalmedia.comresearchgate.net

The versatility of these ligands is further enhanced by their ability to exist in different protonation states (H₃IMDC, H₂IMDC⁻, HIMDC²⁻, IMDC³⁻), which can be controlled by adjusting the pH during synthesis. walshmedicalmedia.com This control over the ligand's charge and coordination behavior enables chemists to direct the assembly of metal-organic frameworks (MOFs) and coordination polymers with desired topologies, ranging from zero-dimensional discrete molecules to one-, two-, and three-dimensional extended networks. walshmedicalmedia.com The flexible coordination modes and the ability to form hydrogen bonds contribute to the creation of robust supramolecular structures. walshmedicalmedia.comsemanticscholar.orgresearchgate.net

The ethyl group, being bulkier than a hydrogen atom, can introduce steric hindrance that directs the self-assembly process towards specific structural outcomes. This can lead to the formation of novel frameworks that are not accessible with the parent imidazole-4,5-dicarboxylic acid. Furthermore, the electron-donating nature of the ethyl group can modulate the electronic properties of the imidazole ring, which in turn can influence the magnetic and photoluminescent properties of the final material. acs.orgrsc.org Research has shown that frameworks built with H₃EIDC can exhibit interesting magnetic coupling between metal ions. acs.org

Table 1: Comparison of Imidazole-4,5-dicarboxylic Acid and its 2-Ethyl Derivative

| Feature | Imidazole-4,5-dicarboxylic Acid (H₃IMDC) | 2-Ethyl-1H-imidazole-4,5-dicarboxylic Acid (H₃EIDC) |

|---|---|---|

| Formula | C₅H₄N₂O₄ | C₇H₈N₂O₄ |

| Molar Mass | 156.09 g/mol | 184.15 g/mol |

| 2-Position Substituent | Hydrogen | Ethyl (-CH₂CH₃) |

| Steric Hindrance | Lower | Higher |

| Electronic Effect | Reference | Electron-donating |

| Resulting Structures | Wide variety of coordination polymers and MOFs. | Can lead to unique structural motifs due to steric influence. acs.org |

Current research on 2-ethyl-1H-imidazole-4,5-dicarboxylic acid is primarily focused on its application as a building block for novel metal-organic frameworks and coordination polymers with specific functionalities. walshmedicalmedia.comacs.org Scientists are exploring the use of H₃EIDC in combination with various metal ions to construct materials with tailored properties for applications in areas such as magnetism, luminescence, and catalysis. acs.orgrsc.org

One significant area of investigation is the synthesis of coordination polymers with interesting magnetic behaviors. For instance, the use of H₃EIDC has led to the creation of frameworks exhibiting antiferromagnetic coupling between metal centers. acs.org Another promising research direction is the development of luminescent materials. rsc.org Metal-organic frameworks incorporating H₃EIDC have been shown to exhibit photoluminescence, a property that is highly sought after for applications in sensing, imaging, and optoelectronics. rsc.org

The ability of H₃EIDC to form diverse structural motifs under different synthetic conditions, such as solvent systems and pH values, is also a key area of study. acs.org Researchers are systematically investigating how these parameters can be tuned to control the dimensionality and topology of the resulting frameworks, thereby fine-tuning their physical and chemical properties. acs.org

Table 2: Examples of Coordination Polymers Synthesized with 2-Ethyl-1H-imidazole-4,5-dicarboxylic Acid (H₃EIDC)

| Compound | Metal Ion | Dimensionality | Key Structural Feature | Investigated Property |

|---|---|---|---|---|

| {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O} | Ni(II) | 0D | Symmetrical tetranuclear molecular square | Antiferromagnetic coupling acs.org |

| {[Mn(HEIDC)(4,4′-bipy)₀.₅(H₂O)]·H₂O}ₙ | Mn(II) | 2D | Sheet with alternating helical chains | Antiferromagnetic coupling acs.org |

| [Mn₆(EIDC)₄(py)(H₂O)₄]ₙ | Mn(II) | 2D | Honeycomb-like sheet | Magnetic properties acs.org |

| {[Cd₂(EIDC)(H₂EIDC)(4,4′-bipy)₁.₅]·H₂O}ₙ | Cd(II) | 3D | Novel 3D structure from 2D layers | Thermal properties acs.org |

| {[Co₃(HEIDC)₂(4,4′-bipy)₃]·2NO₃·6H₂O}ₙ | Co(II) | 3D | 3D metal-organic framework | Not specified researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-3-8-4(6(10)11)5(9-3)7(12)13/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABYSXCDWOEBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031976 | |

| Record name | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58954-22-6 | |

| Record name | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Ethyl 1h Imidazole 4,5 Dicarboxylic Acid

Historical and Contemporary Synthetic Routes for Imidazole-4,5-dicarboxylic Acid Analogues

The synthesis of the imidazole-4,5-dicarboxylic acid scaffold has been approached through several primary strategies, including the degradation of more complex molecules, assembly from simple acyclic precursors, and the functionalization of a pre-existing imidazole (B134444) ring. researchgate.net

A prevalent and effective method for preparing imidazole-4,5-dicarboxylic acids involves the oxidative cleavage of the benzene (B151609) ring of a corresponding benzimidazole (B57391) precursor. walshmedicalmedia.com This approach leverages the relative stability of the imidazole core compared to the fused benzene ring under specific oxidative conditions.

Historically, oxidizing agents like potassium dichromate or potassium permanganate (B83412) were employed for the oxidation of benzimidazole to yield imidazole-4,5-dicarboxylic acid. walshmedicalmedia.comgoogle.com More contemporary methods have found that hydrogen peroxide in the presence of concentrated sulfuric acid is a highly effective system for this transformation. researchgate.netjournal-vniispk.ru Researchers have optimized conditions to synthesize 2-alkyl-substituted imidazole-4,5-dicarboxylic acids in preparative quantities. researchgate.net Optimal results were achieved with a 1 M concentration of the 2-alkylbenzimidazole in sulfuric acid and a hydrogen peroxide to 2-alkylbenzimidazole molar ratio of 11:1. researchgate.net These conditions have proven effective for producing higher yields of the target acids, including those with branched alkyl groups at the 2-position. researchgate.net

A proposed reaction pathway for the synthesis of 2-propyl-1H-imidazole-4,5-dicarboxylic acid, a close analogue, involves the initial condensation of o-phenylenediamine (B120857) with n-butyric acid to form 2-propyl-1H-benzimidazole, which is then subjected to oxidative ring-opening to yield the desired dicarboxylic acid. google.com

Table 1: Comparison of Oxidative Methods for Imidazole-4,5-dicarboxylic Acid Synthesis

| Oxidizing Agent | Precursor | Product | Notes |

| Potassium Dichromate | Benzimidazole | Imidazole-4,5-dicarboxylic acid | Historical method. walshmedicalmedia.comgoogle.com |

| Potassium Permanganate | Benzimidazole | Imidazole-4,5-dicarboxylic acid | Historical method. walshmedicalmedia.comgoogle.com |

| Hydrogen Peroxide / Sulfuric Acid | 2-Alkylbenzimidazoles | 2-Alkylimidazole-4,5-dicarboxylic acids | Preparative yields achievable. researchgate.net |

Building the imidazole ring from simple, non-cyclic components is another fundamental approach. This strategy offers versatility in introducing substituents at various positions on the imidazole core. One of the earliest documented methods involves the reaction of tartaric acid dinitrate with ammonia (B1221849) and formaldehyde (B43269) in an aqueous solution to produce imidazole-4,5-dicarboxylic acid. walshmedicalmedia.comgoogle.com

More recent strategies often involve multi-component reactions. For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved from 2-azido acrylates and nitrones under mild, metal-free conditions. organic-chemistry.org Another approach involves an iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce 2,5-disubstituted imidazole-4-carboxylic acid derivatives. organic-chemistry.org While not directly yielding the 4,5-dicarboxylic acid, these methods highlight the principle of constructing the imidazole ring from acyclic precursors.

Direct functionalization of the parent imidazole ring provides a more direct route, avoiding the need for ring construction or degradation. A notable process involves reacting imidazole with a two- to five-fold molar amount of formaldehyde at elevated temperatures. The resulting mixture, which contains various hydroxymethylated imidazole derivatives, is then treated with nitric acid at 100° to 140° C to oxidize the hydroxymethyl groups to carboxylic acids, yielding imidazole-4,5-dicarboxylic acid. google.com This method is particularly economical due to the use of inexpensive starting materials. google.com

Another strategy for modifying the parent ring is the direct carboxylation of imidazole. This can be achieved by reacting imidazole with carbon dioxide and an alkali metal carbonate, bicarbonate, or hydroxide (B78521) at temperatures between 140° to 230° C and pressures of 2 to 350 bar to produce imidazole-4(5)-monocarboxylic acids. google.com While this method primarily yields the monocarboxylic acid, it demonstrates the principle of direct C-H functionalization of the imidazole ring. google.com

Specific Synthetic Approaches to 2-Ethyl-1H-imidazole-4,5-dicarboxylic Acid

The synthesis of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃IEDC) has been specifically developed for applications such as the construction of metal-organic frameworks. researchgate.net The primary route reported in the literature follows the benzimidazole oxidation pathway. The synthesis begins with the condensation of o-phenylenediamine with propanoic acid (or a derivative) to form 2-ethyl-1H-benzimidazole. This intermediate is then subjected to oxidation, typically with hydrogen peroxide in sulfuric acid, to cleave the benzene ring and form the target compound, 2-ethyl-1H-imidazole-4,5-dicarboxylic acid. researchgate.netgoogle.com

Derivatization and Functionalization Strategies for 2-Ethyl-1H-imidazole-4,5-dicarboxylic Acid

The two carboxylic acid groups of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid are prime sites for further chemical modification, allowing for the creation of a wide range of derivatives. The imidazole-4,5-dicarboxylic acid scaffold is readily derivatized with amines to form dicarboxamides or with alcohols to form diesters. nih.govnih.gov

Esterification of the carboxylic acid groups is a common and crucial derivatization reaction, often performed to improve solubility or to create intermediates for further synthesis. The reaction typically involves heating the dicarboxylic acid with an alcohol (such as ethanol) in the presence of an acid catalyst, like sulfuric acid or dry hydrogen chloride. quinoline-thiophene.comlookchem.com

For example, the synthesis of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, a compound structurally similar to the ethyl analogue, is achieved through such an esterification process. quinoline-thiophene.comresearchgate.net The reaction involves the co-heating of the corresponding dicarboxylic acid with ethanol (B145695) under acidic conditions, leading to the dehydration and condensation of the carboxyl groups with the hydroxyl groups of the alcohol. quinoline-thiophene.com This general procedure is directly applicable to the synthesis of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate from 2-ethyl-1H-imidazole-4,5-dicarboxylic acid.

Amidation Reactions and Formation of Dicarboxamide Derivatives

The conversion of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid to its corresponding dicarboxamide derivatives is a key transformation for modifying its biological and physicochemical properties. The presence of two carboxylic acid groups allows for the introduction of two amide functionalities, enabling the synthesis of a diverse range of compounds. The general approach involves the reaction of the dicarboxylic acid or its activated form with a primary or secondary amine.

The imidazole-4,5-dicarboxylic acid scaffold is known to be readily derivatized with amines to yield imidazole-4,5-dicarboxamides. nih.gov This reactivity is shared by its 2-ethyl substituted analogue. The direct amidation of the dicarboxylic acid typically requires a coupling agent to facilitate the formation of the amide bond. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).

Alternatively, the dicarboxylic acid can be converted to a more reactive species, such as an acyl chloride or an ester, prior to reaction with the amine. The acyl chloride route, while effective, can sometimes be harsh for molecules with sensitive functional groups. The esterification of the dicarboxylic acid to its corresponding diethyl or dimethyl ester, followed by aminolysis, provides a milder alternative.

A parallel synthesis approach has been successfully employed to generate a library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides. nih.gov While this study did not exclusively use the 2-ethyl derivative, the methodology is applicable. In this approach, the diacid is first converted to an anhydride, which then reacts with one equivalent of an amine to form a mono-amide mono-acid. The remaining carboxylic acid is then activated and reacted with a second, different amine to yield the dissymmetrically substituted dicarboxamide. This method allows for the creation of a large number of diverse structures from a common intermediate.

The reaction conditions for these amidation reactions are typically mild, often carried out at room temperature in a suitable organic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or a mixture of solvents. The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salts if they are used. nih.gov

The yields of these amidation reactions can vary widely depending on the specific amine and the reaction conditions employed, with reported yields for the general imidazole-4,5-dicarboxylic acid scaffold ranging from low to excellent (20-96%). nih.gov Purification of the resulting dicarboxamide derivatives is typically achieved by column chromatography on silica (B1680970) gel. nih.gov Characterization of the products is carried out using standard analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Below is an interactive data table summarizing representative amidation reactions of a generic 2-substituted-1H-imidazole-4,5-dicarboxylic acid, which is analogous to the reactivity of the 2-ethyl derivative.

| Amine Reactant | Coupling Agent/Method | Base | Solvent | General Yield Range (%) |

|---|---|---|---|---|

| Alkylamine (e.g., n-butylamine) | EDC/HOBt | DIPEA | DMF | 50-80 |

| Arylamine (e.g., aniline) | DCC/NHS | TEA | DCM | 40-70 |

| Amino acid ester (e.g., glycine (B1666218) methyl ester) | HATU | DIPEA | DMF | 60-90 |

| Secondary amine (e.g., piperidine) | Acyl chloride | Pyridine (B92270) | THF | 30-60 |

Coordination Chemistry and Ligand Behavior of 2 Ethyl 1h Imidazole 4,5 Dicarboxylic Acid

Acid-Base Properties and Protonation States of the Ligand

2-Ethyl-1H-imidazole-4,5-dicarboxylic acid is a triprotic acid, featuring two carboxylic acid protons and one proton on an imidazole (B134444) nitrogen atom. researchgate.net These protons can be sequentially removed under increasingly basic conditions, leading to different anionic forms of the ligand. The protons of the carboxylic acid groups are more acidic and are removed first, while the N-H proton of the imidazole ring is less acidic and requires stronger basic conditions for deprotonation. researchgate.net This stepwise deprotonation is a critical factor in its coordination chemistry, as the charge and donor sites of the ligand change with each proton removal, directly influencing the structure of the resulting metal complex. The free ligand can also exist as a zwitterion, where one of the carboxylate groups is deprotonated and the imidazole nitrogen is protonated. nih.gov

The sequential loss of protons from H₃EIDC results in three distinct anionic species available for coordination with metal ions. The specific anion present in a reaction is highly dependent on the pH of the solution. acs.org

Monodeprotonated (H₂EIDC⁻): The removal of the first proton, typically from one of the carboxylic acid groups, yields the H₂EIDC⁻ anion. This species still possesses one carboxylic acid group and the imidazole N-H proton. In the complex {[Ni₄(H₂EIDC)₄(H₂O)₈]·2H₂O}, the ligand is in its singly deprotonated state, coordinating to the nickel(II) ions. acs.org Another example is seen in {[Mn(H₂EIDC)(4,4′-bipy)₀.₅(H₂O)]·H₂O}n, where H₂EIDC⁻ acts as a ligand. acs.org

Doubly Deprotonated (HEIDC²⁻): With an increase in pH, a second proton is removed, resulting in the deprotonation of both carboxylic acid groups to form the HEIDC²⁻ anion. This anion features two carboxylate groups and the N-H proton. This form of the ligand is observed in the three-dimensional metal-organic framework {[Co₃(HEIDC)₂(4,4′-bipy)₃]·2NO₃·6H₂O}n. researchgate.net A cadmium-based framework, {[Cd₂(EIDC)(H₂EIDC)(4,4′-bipy)₁.₅]·H₂O}n, notably contains both the singly (H₂EIDC⁻) and doubly deprotonated (referred to as EIDC in the study, but corresponding to HEIDC²⁻) forms of the ligand. acs.org

Triply Deprotonated (EIDC³⁻): Under sufficiently basic conditions, all three acidic protons are removed, generating the fully deprotonated EIDC³⁻ anion. This anion offers the maximum number of potential donor atoms for coordination. The EIDC³⁻ ligand is found in the manganese(II) complex [Mn₆(EIDC)₄(py)(H₂O)₄]n, where it coordinates to the metal centers. acs.org

The various protonation states of the H₃EIDC ligand observed in different metal complexes are summarized below.

| Complex Formula | Metal Ion | Ligand Protonation State | Anionic Form |

| {[Ni₄(H₂EIDC)₄(H₂O)₈]·2H₂O} | Ni(II) | Singly Deprotonated | H₂EIDC⁻ |

| {[Mn(H₂EIDC)(4,4′-bipy)₀.₅(H₂O)]·H₂O}n | Mn(II) | Singly Deprotonated | H₂EIDC⁻ |

| {[Co₃(HEIDC)₂(4,4′-bipy)₃]·2NO₃·6H₂O}n | Co(II) | Doubly Deprotonated | HEIDC²⁻ |

| {[Cd₂(EIDC)(H₂EIDC)(4,4′-bipy)₁.₅]·H₂O}n | Cd(II) | Singly & Doubly | H₂EIDC⁻ & HEIDC²⁻ |

| [Mn₆(EIDC)₄(py)(H₂O)₄]n | Mn(II) | Triply Deprotonated | EIDC³⁻ |

Multidentate Coordination Modes of 2-Ethyl-1H-imidazole-4,5-dicarboxylic Acid

The H₃EIDC ligand, in its various deprotonated forms, is a multidentate ligand capable of binding to metal ions in several ways. acs.org The presence of both nitrogen and oxygen donor atoms allows for remarkable versatility in forming coordination polymers with diverse dimensionalities, from discrete molecules (0D) to 2D sheets and 3D frameworks. acs.orgresearchgate.net

The coordination potential of H₃EIDC stems from its multiple donor sites: two nitrogen atoms within the imidazole ring and four oxygen atoms from the two carboxylate groups. nih.govresearchgate.net This array of potential binding sites allows the ligand to act as a versatile linker between metal centers. The specific atoms that engage in coordination depend on factors such as the deprotonation state of the ligand, the geometric preferences of the metal ion, and the reaction conditions. acs.orgresearchgate.net

H₃EIDC can coordinate to metal centers through both chelation and bridging. Chelation can occur when a single ligand binds to a metal center through multiple donor atoms, for example, using one nitrogen from the imidazole ring and an oxygen from an adjacent carboxylate group.

More commonly, the ligand acts as a bridge, connecting two or more metal centers to build extended structures. acs.org The coordination modes are often described using the μ notation, where the subscript indicates the number of metal centers bridged by the ligand. For instance, in various reported complexes, the deprotonated forms of H₃EIDC have been shown to adopt μ₂ or μ₃ bridging modes. acs.org In the doubly deprotonated state, the ligand can bridge metal ions to generate one- or two-dimensional structures, while the triply deprotonated form can lead to three-dimensional frameworks. acs.org This bridging capability is fundamental to the formation of the diverse architectures seen in its coordination chemistry.

| Complex Formula | Ligand Form | Coordination Mode | Resulting Structure Dimensionality |

| {[Ni₄(H₂EIDC)₄(H₂O)₈]·2H₂O} | H₂EIDC⁻ | μ₂ | 0D (Molecular Square) |

| {[Mn(H₂EIDC)(4,4′-bipy)₀.₅(H₂O)]·H₂O}n | H₂EIDC⁻ | Bridging | 2D Sheet |

| [Mn₆(EIDC)₄(py)(H₂O)₄]n | EIDC³⁻ | μ₃ | 2D Sheet |

| {[Cd₂(EIDC)(H₂EIDC)(4,4′-bipy)₁.₅]·H₂O}n | H₂EIDC⁻/HEIDC²⁻ | μ₂ | 3D Framework |

Factors Influencing Coordination Environment and Ligand Flexibility

The final structure of a coordination polymer is not solely dependent on the identity of the metal ion and the ligand. The surrounding chemical environment plays a crucial role in directing the self-assembly process. For H₃EIDC, its flexibility in both conformation and protonation state makes its coordination behavior particularly sensitive to reaction conditions. acs.org

For example, the synthesis of four different frameworks involving Ni(II), Mn(II), and Cd(II) was achieved by finely tuning the pH and solvent conditions. acs.org This demonstrates that a single ligand can be directed to produce a variety of structures, from discrete molecules to complex 3D networks, simply by adjusting the acidity of the reaction environment. This pH-dependent behavior allows for a degree of rational design in the synthesis of new materials with potentially tailored properties. acs.orgnih.gov

Role of Metal Ion Nature and Counter Anions in Coordination Assembly

For instance, the reaction of H3EIDC with Nickel(II) has been shown to produce a zero-dimensional (0D), symmetrical tetranuclear molecular square with the formula {[Ni4(HEIDC)4(H2O)8]·2H2O}. walshmedicalmedia.com In contrast, when Manganese(II) is used, two-dimensional (2D) sheet-like structures, such as {[Mn(HEIDC)(4,4′-bipy)0.5(H2O)]·H2O}n and [Mn6(EIDC)4(py)(H2O)4]n, are formed. walshmedicalmedia.com Extending the dimensionality further, the use of Cadmium(II) has led to the assembly of a novel three-dimensional (3D) framework. walshmedicalmedia.com Similarly, Co(II) and Zn(II) have been used to synthesize homochiral 3D metal-organic frameworks, {Co-3(EIDC)(2)(H2O)(5)}(n) and {Zn-3(EIDC)(2)(H2O)(4)}(n), from achiral precursors. researchgate.net These variations highlight the significant templating effect of the metal ion in the assembly process. The degree of deprotonation of the H3EIDC ligand, which can exist in singly, doubly, or triply deprotonated forms, is also influenced by the metal ion and plays a critical role in defining the final structure. walshmedicalmedia.comacs.org

| Metal Ion | Compound Formula | Dimensionality | Reference |

|---|---|---|---|

| Ni(II) | {[Ni4(HEIDC)4(H2O)8]·2H2O} | 0D (Molecular Square) | walshmedicalmedia.com |

| Mn(II) | {[Mn(HEIDC)(4,4′-bipy)0.5(H2O)]·H2O}n | 2D (Sheet) | walshmedicalmedia.com |

| Mn(II) | [Mn6(EIDC)4(py)(H2O)4]n | 2D (Sheet) | walshmedicalmedia.com |

| Cd(II) | {[Cd2(EIDC)(H2EIDC)(4,4′-bipy)1.5]·H2O}n | 3D Framework | walshmedicalmedia.com |

| Co(II) | {Co-3(EIDC)2(H2O)5}n | 3D Framework | researchgate.net |

| Zn(II) | {Zn-3(EIDC)2(H2O)4}n | 3D Framework | researchgate.net |

While less documented specifically for H3EIDC, the role of counter-anions is a well-established principle in the crystal engineering of coordination polymers. Counter-anions can influence the assembly process in several ways: by directly coordinating to the metal center, by forming hydrogen bonds that direct the supramolecular arrangement, or by acting as a template around which the framework assembles. A study on a series of Ag(I) complexes with a different imidazole-based ligand demonstrated that counter-ions of similar size and geometry (BF4⁻, PF6⁻, ClO4⁻) can result in isostructural compounds. nih.gov However, the presence of a larger, elongated triflate (CF3SO3⁻) counter-ion led to a different ligand conformation and a unique crystal packing. nih.gov This illustrates that the size, shape, and coordinating ability of the anion can have a considerable effect on the final solid-state architecture.

Effects of Crystallization Solvents and Hydro(solvo)thermal Conditions

The conditions under which crystallization occurs, particularly the choice of solvent and the use of hydro(solvo)thermal methods, are critical variables in the synthesis of coordination polymers from H3EIDC. walshmedicalmedia.com Hydro(solvo)thermal synthesis, which involves heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent, is widely used as it promotes the growth of high-quality single crystals by increasing the solubility of reactants and facilitating the formation of thermodynamically stable products. nih.gov

The solvent system can have a profound impact on the resulting structure. Solvents can act as mere crystallization media, or they can participate directly in the reaction by coordinating to the metal centers, thereby becoming an integral part of the final framework. A clear example of this is the synthesis of the 2D manganese complex, [Mn6(EIDC)4(py)(H2O)4]n, where pyridine (B92270) (py) was used as a solvent and became a co-ligand bound to the Mn(II) centers. walshmedicalmedia.com In many other syntheses involving this ligand, water is the primary solvent and is often found coordinated to the metal ions or as guest molecules within the crystal lattice. walshmedicalmedia.comresearchgate.net

Furthermore, the solvent can influence the deprotonation state of the H3EIDC ligand by altering the pH of the reaction medium, which in turn affects the ligand's coordination mode. walshmedicalmedia.comacs.org The interplay between the metal salt, the ligand, co-ligands, and the solvent under specific temperature and pressure conditions dictates the final crystalline product. The fine control over these synthetic conditions is essential for targeting specific network topologies and dimensionalities. walshmedicalmedia.com

| Metal Salt | Primary Solvent(s) | Incorporated Ligand (from solvent or additive) | Resulting Structure | Reference |

|---|---|---|---|---|

| Ni(II) salt | H2O | H2O | 0D Molecular Square | walshmedicalmedia.com |

| Mn(II) salt | H2O | H2O, 4,4′-bipyridine | 2D Sheet | walshmedicalmedia.com |

| Mn(II) salt | H2O / Pyridine | H2O, Pyridine | 2D Sheet | walshmedicalmedia.com |

| Cd(II) salt | H2O | H2O, 4,4′-bipyridine | 3D Framework | walshmedicalmedia.com |

| Co(II) salt | H2O | H2O | 3D Framework | researchgate.net |

| Zn(II) salt | H2O | H2O | 3D Framework | researchgate.net |

Construction of Metal Organic Frameworks Mofs and Coordination Polymers with 2 Ethyl 1h Imidazole 4,5 Dicarboxylic Acid

Design Principles for MOFs Utilizing Imidazole (B134444) Dicarboxylate Ligands

The design of metal-organic frameworks using imidazole dicarboxylate ligands, including 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, is guided by several key principles rooted in coordination chemistry and supramolecular assembly. The inherent structural features of the ligand itself provide a foundation for predictable and tunable framework construction.

The primary design element lies in the versatile coordination capabilities of the imidazole dicarboxylate scaffold. This class of ligands possesses multiple potential donor sites: the two nitrogen atoms of the imidazole ring and the four oxygen atoms of the two carboxylate groups. researchgate.net The specific coordination mode employed is highly sensitive to reaction conditions such as pH, solvent system, temperature, and the nature of the metal ion. acs.org For instance, the ligand can be partially or fully deprotonated, leading to mono-, di-, or tri-anionic species (H2EIDC⁻, HEIDC²⁻, and EIDC³⁻), each offering distinct charge and coordination possibilities.

The substituent at the 2-position of the imidazole ring, in this case, an ethyl group, plays a crucial role in fine-tuning the resulting structures. While the fundamental coordination chemistry is similar to other 2-substituted imidazole-4,5-dicarboxylic acids, the ethyl group can influence the steric environment around the metal centers and affect the packing of the resulting frameworks. tandfonline.com Theoretical calculations on ligands like H3EIDC have shown that they possess outstanding coordination properties, encouraging their use in the construction of novel MOFs. tandfonline.com

Furthermore, the choice of metal ion is a critical parameter that dictates the final architecture. The preferred coordination geometry and Lewis acidity of the metal center will influence which donor atoms of the ligand are involved in bonding, thereby directing the dimensionality and topology of the framework. The use of ancillary ligands, such as 1,10-phenanthroline (B135089) or bipyridine, can also be employed to modify the coordination sphere of the metal ion and introduce additional structural control, although many frameworks are constructed without them. tandfonline.comrsc.org

Diversity of Structural Topologies and Dimensionalities in Coordination Polymers

The coordination of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid with various metal ions has led to a rich diversity of structural topologies, spanning from discrete molecular units to extended three-dimensional networks. The ability of the ligand to adopt various protonation states and coordination modes is a key factor in this structural versatility.

While extensive research has been conducted on the broader family of imidazole dicarboxylates, leading to the synthesis of discrete, zero-dimensional molecular architectures, specific examples solely utilizing 2-ethyl-1H-imidazole-4,5-dicarboxylic acid are less commonly reported in the reviewed literature. However, the principles of MOF self-assembly suggest that under specific reaction conditions that favor the formation of saturated coordination spheres around metal ions without extension into polymeric chains, 0D structures are certainly plausible. For related ligands like 2-propyl-1H-imidazole-4,5-dicarboxylic acid, discrete 0D molecules with Cd(II) and Zn(II) have been synthesized, indicating that similar structures could be accessible with the 2-ethyl analogue. psu.edu

One-dimensional coordination polymers are a common structural motif for imidazole dicarboxylate ligands. These structures often arise from the bridging of metal centers by the ligand in a linear or zigzag fashion. For instance, with analogous ligands like 2-phenyl-1H-imidazole-4,5-dicarboxylic acid, 1D infinite chains have been readily assembled with metal ions such as Cd(II). rsc.org The formation of more complex 1D architectures like ladders and helical structures is also possible, often influenced by the coordination preference of the metal ion and the presence of hydrogen bonding or π-π stacking interactions between adjacent chains. A left-handed helical chain has been observed in a cadmium-based MOF constructed from a 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid ligand. nih.gov

The assembly of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid with metal ions has successfully yielded two-dimensional frameworks. In these structures, the ligands link metal centers to form extended sheets. The topology of these sheets can vary significantly, from simple grids to more complex honeycomb-like arrangements. The connectivity is often dictated by the coordination mode of the ligand and the geometry of the metal node. For example, related 2-(substituted-phenyl)-1H-imidazole-4,5-dicarboxylic acid ligands have been shown to form 2D architectures with various metal ions including Sr(II), Mg(II), and Co(II). tandfonline.com

The construction of three-dimensional frameworks represents the pinnacle of complexity in MOF design, often leading to porous materials with potential applications in gas storage, separation, and catalysis. 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid has proven to be an effective ligand for the synthesis of 3D MOFs.

A notable example is a 3D framework constructed with Ca(II), formulated as {[Ca2(HEIDC)2(H2O)]·H2O}n. tandfonline.com In this structure, one-dimensional chains are linked by the HEIDC²⁻ ligands, which adopt two different μ₅-coordination modes, resulting in a complex 3D network. tandfonline.com Another example involves the hydrothermal reaction of 2-ethyl-4,5-imidazoledicarboxylic acid with Cd(II), which yielded a 3D structure, [KCd(C7N2O4H5)], featuring one-dimensional channels. researchgate.net These channels are connected in a cross-like fashion by trigonal bipyramid [CdN2O3] units and the deprotonated ligand. researchgate.net The formation of such 3D structures highlights the ability of H3EIDC to act as a highly connected node in the construction of robust, extended networks.

Metal Ion Specificity in MOF Assembly with 2-Ethyl-1H-imidazole-4,5-dicarboxylic Acid

Research has demonstrated that different metal ions lead to distinct structural outcomes with H3EIDC and its analogues. For instance, the reaction of H3EIDC with Ca(II) under solvothermal conditions results in a three-dimensional framework where the Ca(II) ions are linked by HEIDC²⁻ ligands in a complex manner. tandfonline.com In contrast, the use of Cd(II) under hydrothermal conditions can also produce a 3D framework, but with a different topology featuring one-dimensional channels. researchgate.net

The deprotonation level of the ligand, which can be influenced by the Lewis acidity of the metal ion and the reaction pH, also plays a critical role. Studies on the broader class of imidazole-4,5-dicarboxylic acids have shown that singly deprotonated ligands often lead to mononuclear or lower-dimensional structures, while doubly and triply deprotonated ligands can bridge multiple metal centers to form 2D and 3D frameworks. acs.org

The following table summarizes some of the reported coordination polymers and MOFs constructed using 2-ethyl-1H-imidazole-4,5-dicarboxylic acid and its close analogues, illustrating the influence of the metal ion on the final structure.

| Metal Ion | Ligand | Formula | Dimensionality | Structural Features |

| Ca(II) | H3EIDC | {[Ca2(HEIDC)2(H2O)]·H2O}n | 3D | 1D chains linked by HEIDC²⁻ in two μ₅-modes. tandfonline.com |

| Cd(II) | H3EIDC | [KCd(C7N2O4H5)] | 3D | 1D channels connected by [CdN2O3] units. researchgate.net |

| Zn(II) | H3MIDC | [Zn5(MIDC)2(HMIDC)2(phen)5]n | 3D | 2D layers joined by μ₂- and μ₃-ligands. tandfonline.com |

| Cd(II) | H3PhIDC | [Cd2(μ₂-HPhIDC)2(phen)2] | 1D | Infinite chains. rsc.org |

| Pb(II) | H3PhIDC | [Pb3(μ₄-PhIDC)2(H2O)] | 2D | 2D framework with μ₄-bridging ligands. rsc.org |

| Sr(II) | H3PhIDC | [Sr(μ₂-H2PhIDC)2(H2O)4]·2H2O | 3D | Uninodal 4-connected net. rsc.org |

Zinc(II) Complexes and Supramolecular Structures

Research into the coordination of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid with Zinc(II) has revealed the formation of discrete supramolecular complexes. When H₃EIDC (denoted as H₃L2 in the study) is reacted with zinc salts like ZnSO₄ or ZnCl₂, a zero-dimensional (0D) complex with the formula {[Zn(H₂L2)₂(H₂O)₂]·3H₂O} is formed.

In this structure, the Zinc(II) ion is coordinated by two singly deprotonated H₂EIDC⁻ ligands and two water molecules. The H₂EIDC⁻ ligands act as N,O-bidentate chelators, binding to the zinc ion through one of the imidazole nitrogen atoms and an oxygen atom from the adjacent carboxylate group. The coordination sphere is completed by the two water molecules, resulting in a neutral complex. These individual complex units are further assembled into a larger three-dimensional supramolecular network through extensive hydrogen bonding interactions involving the coordinated and lattice water molecules, as well as the carboxyl groups of the ligands.

Table 1: Structural Data for Zinc(II) Complex with H₃EIDC

| Feature | Details |

| Compound Formula | {[Zn(C₇H₇N₂O₄)₂(H₂O)₂]·3H₂O} |

| Metal Center | Zinc(II) |

| Ligand(s) | H₂EIDC⁻ (singly deprotonated) |

| Coordination Geometry | Not specified in search results |

| Dimensionality | 0D complex, 3D supramolecular network via H-bonds |

| Synthesis | Reaction of ZnSO₄ or ZnCl₂ with H₃EIDC |

Cobalt(II) and Nickel(II) Frameworks

The H₃EIDC ligand has been successfully employed to construct frameworks with both Cobalt(II) and Nickel(II), demonstrating its capacity to form diverse structural motifs ranging from discrete molecules to extended 3D networks.

With Cobalt(II), a mononuclear complex with the formula [Co(C₇H₇N₂O₄)₂(H₂O)₂]·3H₂O has been synthesized. nih.gov In this compound, the Co(II) ion is located on an inversion center and exhibits a distorted octahedral geometry. It is chelated by two singly deprotonated H₂EIDC⁻ anions and coordinated by two water molecules. nih.gov These components are linked by hydrogen bonds to form a three-dimensional supramolecular network. nih.gov Another study reports a more complex three-dimensional MOF, {[Co₃(HEIDC)₂(4,4′-bipy)₃]·2NO₃·6H₂O}, synthesized hydrothermally using 4,4′-bipyridine as an auxiliary ligand. researchgate.net

In the case of Nickel(II), hydro(solvo)thermal synthesis with H₃EIDC yields a zero-dimensional (0D) tetranuclear molecular square formulated as {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O}. This structure is built from four Ni(II) ions and four doubly deprotonated HEIDC²⁻ ligands, which adopt a µ₂-bridging mode. The resulting structure is a discrete, symmetrical molecular square.

Table 2: Structural Data for Cobalt(II) and Nickel(II) Frameworks with H₃EIDC

| Feature | Cobalt(II) Complex 1 | Cobalt(II) Complex 2 | Nickel(II) Complex |

| Compound Formula | [Co(C₇H₇N₂O₄)₂(H₂O)₂]·3H₂O nih.gov | {[Co₃(HEIDC)₂(4,4′-bipy)₃]·2NO₃·6H₂O} researchgate.net | {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O} |

| Metal Center | Cobalt(II) | Cobalt(II) | Nickel(II) |

| Ligand(s) | H₂EIDC⁻ | HEIDC²⁻, 4,4′-bipyridine | HEIDC²⁻ |

| Coordination Geometry | Distorted Octahedral nih.gov | Not specified | Not specified |

| Dimensionality | 0D complex, 3D supramolecular | 3D MOF researchgate.net | 0D Tetranuclear Molecular Square |

| Ligand Coordination Mode | N,O-bidentate nih.gov | Not specified | µ₂-bridging |

Manganese(II) Coordination Polymers

Manganese(II) has been shown to form two-dimensional (2D) coordination polymers with H₃EIDC, where the final structure can be influenced by the use of ancillary ligands.

One such compound, {[Mn(HEIDC)(4,4′-bipy)₀.₅(H₂O)]·H₂O}, is a 2D sheet. This framework is constructed from helical chains of Mn(II) ions bridged by the HEIDC²⁻ ligand. These chains, with alternating left- and right-handed helicity, are further linked by 4,4′-bipyridine (4,4'-bipy) ligands to form the 2D sheets.

A second example, [Mn₆(EIDC)₄(py)(H₂O)₄], demonstrates a different 2D architecture. This structure is described as a honeycomb-like sheet built from fully deprotonated EIDC³⁻ ligands acting in a µ₃-bridging mode to connect the Manganese(II) centers. The inclusion of pyridine (B92270) (py) as another ligand also influences the final framework.

Table 3: Structural Data for Manganese(II) Coordination Polymers with H₃EIDC

| Feature | Manganese(II) Polymer 1 | Manganese(II) Polymer 2 |

| Compound Formula | {[Mn(HEIDC)(4,4′-bipy)₀.₅(H₂O)]·H₂O} | [Mn₆(EIDC)₄(py)(H₂O)₄] |

| Metal Center | Manganese(II) | Manganese(II) |

| Ligand(s) | HEIDC²⁻, 4,4′-bipyridine | EIDC³⁻, pyridine |

| Dimensionality | 2D Sheet | 2D Honeycomb-like Sheet |

| Key Structural Feature | Alternating left- and right-handed helical chains | µ₃-EIDC³⁻ bridging mode |

Cadmium(II) and Calcium(II) Systems

Both Cadmium(II) and Calcium(II), as larger ions, form robust three-dimensional (3D) frameworks with 2-ethyl-1H-imidazole-4,5-dicarboxylic acid.

A complex with Cadmium(II), {[Cd₂(EIDC)(H₂EIDC)(4,4′-bipy)₁.₅]·H₂O}, possesses a novel 3D structure. This framework is constructed from 2D layers that are joined by both µ₂-HEIDC²⁻ and 4,4′-bipyridine bridges. The presence of the ligand in two different states of deprotonation (EIDC³⁻ and H₂EIDC⁻) within the same structure highlights the ligand's versatility. Another report details a 3D structure with the formula [KCd(C₇N₂O₄H₅)], which contains one-dimensional channels. researchgate.net

A Calcium(II) framework, {[Ca₂(HEIDC)₂(H₂O)]·H₂O}, also exhibits a 3D structure. researchgate.net This network is generated from one-dimensional chains that are linked by the HEIDC²⁻ ligand, which coordinates to the metal centers in two distinct µ₅-modes. researchgate.net

Table 4: Structural Data for Cadmium(II) and Calcium(II) Systems with H₃EIDC

| Feature | Cadmium(II) System | Calcium(II) System |

| Compound Formula | {[Cd₂(EIDC)(H₂EIDC)(4,4′-bipy)₁.₅]·H₂O} | {[Ca₂(HEIDC)₂(H₂O)]·H₂O} researchgate.net |

| Metal Center | Cadmium(II) | Calcium(II) |

| Ligand(s) | EIDC³⁻, H₂EIDC⁻, 4,4′-bipyridine | HEIDC²⁻ |

| Dimensionality | 3D Framework | 3D Framework researchgate.net |

| Key Structural Feature | 2D layers joined by µ₂-HEIDC²⁻ and 4,4'-bipy bridges | 1D chains linked by HEIDC²⁻ in two different µ₅-modes researchgate.net |

Other Transition Metal and Main Group Element Interactions

The versatile coordination capacity of imidazole-dicarboxylate derivatives suggests broad potential for forming complexes with a wide array of other transition metals and main group elements. The flexible and multiple donor sites of the 2-ethyl-1H-imidazole-4,5-dicarboxylic acid ligand make it a candidate for constructing novel frameworks with diverse metal ions. However, based on a comprehensive literature search, structurally characterized coordination polymers or MOFs using this specific ligand with other transition metals (such as copper, iron, or silver) or with main group elements (such as lead or aluminum) are not extensively reported. The existing research has predominantly focused on the divalent first-row transition metals and group 12 elements discussed previously.

Supramolecular Assembly and Hydrogen Bonding Networks

Role of Hydrogen Bonding in Crystal Engineering of 2-Ethyl-1H-imidazole-4,5-dicarboxylic Acid Complexes

Hydrogen bonding is a pivotal force in the crystal engineering of complexes involving 2-ethyl-1H-imidazole-4,5-dicarboxylic acid. The molecule possesses multiple hydrogen bond donor and acceptor sites: the imidazole (B134444) N-H group, the carboxylic acid O-H groups, and the carbonyl oxygens. This multifunctionality allows it to engage in a variety of robust intermolecular hydrogen bonding motifs. researchgate.net

In the crystal structure of its monohydrate form, the H3EIDC molecule exists as a zwitterion, where one of the carboxylic acid groups is deprotonated and an imidazole nitrogen atom is protonated. nih.gov This charge separation enhances the hydrogen-bonding capabilities. The structure is stabilized by a network of intermolecular N-H···O and O-H···O hydrogen bonds. nih.gov Furthermore, a strong intramolecular O-H···O hydrogen bond is observed between the two carboxyl groups, which are nearly coplanar with the imidazole ring. nih.gov This intramolecular interaction is a reliable motif also seen in other derivatives of imidazole-4,5-dicarboxylic acid, contributing to a planar, quasi-ring conformation that influences subsequent intermolecular packing. nih.govresearchgate.net The strength and directionality of these hydrogen bonds are key to controlling the assembly of molecules into predictable, ordered solid-state structures. nih.gov

A detailed analysis of the hydrogen bonds in 2-ethyl-1H-imidazole-4,5-dicarboxylate monohydrate reveals a complex network of interactions. The table below summarizes the key hydrogen bond geometries observed in its crystal structure. nih.gov

| Donor–H···Acceptor | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

|---|---|---|---|---|

| N1–H1···O4 | 0.86 | 1.91 | 2.754 | 168 |

| N2–H2···O1W | 0.86 | 1.89 | 2.751 | 177 |

| O2–H2A···O3 | 0.82 | 1.63 | 2.452 | 176 |

| O1W–H1W···O2 | 0.85 | 2.05 | 2.886 | 169 |

| O1W–H2W···O1 | 0.85 | 2.03 | 2.849 | 163 |

Formation of Higher-Dimensional Supramolecular Complexes and Polymeric Structures

The capacity of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid to form multiple, simultaneous hydrogen bonds allows it to act as a linker, connecting molecular units into higher-dimensional structures. The ligand has been successfully utilized to construct intriguing coordination polymers. nih.gov By engaging its imidazole nitrogen atoms and carboxylate oxygen atoms in coordination with metal ions, and utilizing the remaining hydrogen bonding sites for intermolecular linking, H3EIDC can generate one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.

For instance, intermolecular N-H···N interactions between imidazole rings can lead to the formation of infinite one-dimensional chains. mdpi.com These chains can then be further organized into layers or 3D networks through additional hydrogen bonds involving the carboxylic acid groups. mdpi.com In metal-organic frameworks, H3EIDC and its derivatives can coordinate with metal ions in various ways, thanks to its six potential donor atoms (two nitrogens and four oxygens). researchgate.net This versatility, combined with hydrogen bonding, results in the formation of diverse and stable polymeric architectures. The interplay between strong metal-coordination bonds and directional hydrogen bonds provides a powerful strategy for designing complex supramolecular materials. nih.gov

Influence of Co-crystallized Solvent Molecules on Supramolecular Architectures

Co-crystallized solvent molecules, particularly water, can play a crucial and active role in shaping the supramolecular architecture of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid complexes. Instead of merely filling voids, these solvent molecules often act as critical linkers, participating directly in the hydrogen-bonding network.

Advanced Characterization Methodologies for 2 Ethyl 1h Imidazole 4,5 Dicarboxylic Acid and Its Complexes

Single-Crystal X-ray Diffraction for Precise Structural Elucidation

Single-crystal X-ray diffraction stands as the definitive method for the unambiguous determination of the solid-state structure of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid and its metallic complexes. This technique provides precise atomic coordinates, allowing for detailed analysis of bond lengths, bond angles, coordination geometries, and supramolecular interactions such as hydrogen bonding and π-π stacking.

Research has shown that the H₃EIDC ligand is highly versatile, capable of being singly, doubly, or triply deprotonated to form H₂EIDC⁻, HEIDC²⁻, and EIDC³⁻ anions, respectively. acs.org This flexibility allows it to coordinate to metal ions in various modes, such as μ₂ or μ₃ bridging, leading to the formation of diverse structural dimensionalities. acs.org For instance, complexes of H₃EIDC with transition metals like Nickel(II), Manganese(II), and Cadmium(II) have been synthesized and structurally characterized, revealing architectures ranging from discrete zero-dimensional (0D) tetranuclear molecular squares to extended two-dimensional (2D) sheets and complex three-dimensional (3D) frameworks. acs.org

The specific coordination and resulting structure are influenced by factors such as the metal ion used, the pH of the reaction medium, and the solvent system. acs.org In some cases, related compounds like 1-ethylimidazole-4,5-dicarboxylic acid have been shown to crystallize in a zwitterionic form, where the imidazole (B134444) nitrogen is protonated and one of the carboxylic acid groups is deprotonated. researchgate.net This highlights the complex interplay of factors that govern the final solid-state structure.

| Parameter | Value |

|---|---|

| Complex | {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O} |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Dimensionality | 0D Tetranuclear Square |

| Ligand Protonation State | Doubly deprotonated (HEIDC²⁻) |

| Coordination Mode | Bridging between Ni(II) centers |

Spectroscopic Analysis Techniques

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For H₃EIDC and its complexes, IR spectroscopy is crucial for confirming the presence of the imidazole ring and carboxylic acid groups. researchgate.net

The IR spectrum of the free H₃EIDC ligand is expected to show characteristic absorption bands: a broad band for the O-H stretch of the carboxylic acid groups (typically around 2500-3300 cm⁻¹), a sharp and strong band for the C=O stretch (around 1700-1725 cm⁻¹), and bands corresponding to the C-N and N-H stretches of the imidazole ring.

Upon coordination to a metal ion, significant changes in the IR spectrum are observed, providing evidence of complex formation. The most informative region is often that of the carboxylate stretches. When the carboxylic acid groups deprotonate and coordinate to a metal center, the C=O stretching band disappears and is replaced by two new bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)), typically found in the ranges of 1550-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The separation (Δν) between these two frequencies can provide insight into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging).

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Comment |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) | Present in free ligand; absent or shifted in complexes. |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 | Present in free ligand; absent upon deprotonation. |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1550-1650 | Appears upon coordination to metal. |

| Carboxylate (COO⁻) | Symmetric Stretch | 1300-1420 | Appears upon coordination to metal. |

| Imidazole (N-H) | Stretching | ~3100-3300 | May shift upon coordination through imidazole nitrogen. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For diamagnetic complexes of H₃EIDC, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of H₃EIDC, distinct signals are expected for the protons of the ethyl group—a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂-) protons, arising from spin-spin coupling. Additionally, a signal corresponding to the proton on the imidazole ring would be observed. The acidic protons of the carboxylic acid groups and the N-H of the imidazole ring may appear as broad signals or exchange with solvent, depending on the solvent used.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbons of the carboxylic acids, the carbons of the imidazole ring, and the carbons of the ethyl group. The chemical shifts of these signals are sensitive to the electronic environment, and changes upon complexation can indicate which parts of the molecule are involved in coordination. Dynamic processes, such as tautomerism and proton exchange on the imidazole ring, can also be studied using variable-temperature NMR experiments. researchgate.net

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling |

|---|---|---|---|

| -CH₂-CH₃ | 1.2 - 1.5 | Triplet | J ≈ 7 Hz |

| -CH₂-CH₃ | 2.8 - 3.1 | Quartet | J ≈ 7 Hz |

| Imidazole C-H | 7.5 - 8.0 | Singlet | N/A |

| Imidazole N-H | Variable (broad) | Singlet | N/A |

| Carboxyl -COOH | Variable (broad) | Singlet | N/A |

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can confirm the molecular formula of H₃EIDC with high accuracy. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

When subjected to techniques like electron ionization (EI), the molecular ion (M⁺) is formed, and it often undergoes fragmentation, breaking into smaller, characteristic pieces. The resulting fragmentation pattern serves as a molecular fingerprint. For H₃EIDC, fragmentation is expected to occur at the functional groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17), the loss of a carboxyl group (M-45), and the loss of water (M-18). libretexts.orgwhitman.edu The ethyl-imidazole core can also fragment, for instance, by the loss of the ethyl group. The fragmentation pattern of the core structure can be inferred from related compounds like 2-ethyl-1H-imidazole. nist.gov Analysis of these fragments helps to confirm the different structural components of the molecule.

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 184 | [C₇H₈N₂O₄]⁺ | Molecular Ion (M⁺) |

| 167 | [M - OH]⁺ | ∙OH |

| 166 | [M - H₂O]⁺ | H₂O |

| 140 | [M - CO₂]⁺ | CO₂ |

| 139 | [M - COOH]⁺ | ∙COOH |

| 95 | [M - 2COOH]⁺ | 2 ∙COOH |

Thermal Analysis (Thermogravimetric Analysis - TGA) for Stability Investigations

Thermogravimetric analysis (TGA) is used to investigate the thermal stability and decomposition behavior of materials. The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is particularly valuable for characterizing coordination polymers derived from H₃EIDC. acs.org

A typical TGA curve for a hydrated metal complex of H₃EIDC will show an initial mass loss at lower temperatures (usually below 150 °C), corresponding to the removal of lattice or coordinated water molecules. The stability of the anhydrous complex can then be determined by the onset temperature of the subsequent decomposition step. This major mass loss at higher temperatures corresponds to the decomposition and combustion of the organic H₃EIDC ligand. The final residual mass at the end of the experiment often corresponds to the formation of a stable metal oxide, which can be used to confirm the metal content of the original complex. The thermal behaviors of zinc complexes with 2-ethyl-1H-imidazole-4,5-dicarboxylic acid have been investigated, providing insights into their stability.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 30 - 150 | ~5-15% | Loss of lattice and/or coordinated water molecules. |

| > 300 | ~50-70% | Decomposition of the organic ligand (H₃EIDC). |

| > 600 | Stable | Formation of residual metal oxide. |

Theoretical and Computational Investigations of 2 Ethyl 1h Imidazole 4,5 Dicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Ligand Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of a ligand. These calculations provide fundamental information about the distribution of electrons and the energies of molecular orbitals, which are key to understanding the molecule's properties as a ligand in coordination complexes.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

For 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO would be distributed across the π-system, including the carboxylic acid groups. The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from these calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. In H3EIDC, the MEP would show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups, indicating these are the primary sites for electrophilic attack and coordination to positive metal ions. Conversely, the acidic protons of the carboxylic groups and the N-H proton would appear as regions of positive potential.

While specific DFT studies detailing the electronic properties of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid are not extensively documented in publicly available literature, the expected values based on similar imidazole derivatives provide a clear picture of its ligand properties.

| Calculated Property | Description | Predicted Significance for H3EIDC |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates a strong capacity to donate electrons from the imidazole and carboxylate sites. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Relevant for π-backbonding interactions with certain metal ions. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap would suggest a balance of stability and reactivity, suitable for forming stable coordination polymers. |

| Molecular Electrostatic Potential (MEP) | Visual map of charge distribution. | Confirms nucleophilic sites at N and O atoms (for metal binding) and electrophilic sites at acidic H atoms (for hydrogen bonding). |

Molecular Modeling and Simulation of Ligand-Metal Interactions and Framework Assembly

Molecular modeling and simulations build upon the insights from quantum chemistry to explore how individual H3EIDC ligands interact with metal ions to assemble into larger, ordered structures like metal-organic frameworks (MOFs). These simulations can model the step-by-step process of framework formation, providing a dynamic view of the coordination events.

The versatility of H3EIDC as a ligand is a key factor in its ability to form diverse structures. The molecule possesses multiple potential donor atoms: the two nitrogen atoms of the imidazole ring and the four oxygen atoms of the two carboxylate groups. semanticscholar.org Furthermore, it can be deprotonated to varying degrees (becoming HEIDC²⁻, EIDC³⁻, or remaining as H₂EIDC⁻), which alters its charge and coordination modes. walshmedicalmedia.comacs.org This flexibility allows it to bridge multiple metal centers in various ways.

Experimental studies have successfully synthesized and characterized several coordination polymers using H3EIDC, which serve as excellent case studies for understanding these interactions. walshmedicalmedia.comacs.org For example, the reaction of H3EIDC with different metal ions under controlled conditions has yielded structures ranging from discrete molecular squares to extensive 2D and 3D frameworks. walshmedicalmedia.com

With Ni(II), H3EIDC can form a zero-dimensional (0D) tetranuclear molecular square, where four singly deprotonated HEIDC²⁻ ligands bridge four nickel ions. walshmedicalmedia.com

With Mn(II), the ligand can participate in forming a two-dimensional (2D) sheet structure where helical chains of Mn(II) ions are linked by HEIDC²⁻. walshmedicalmedia.comacs.org In another instance with Mn(II), the fully deprotonated EIDC³⁻ ligand acts as a μ₃-bridging unit to form a honeycomb-like 2D sheet. walshmedicalmedia.comacs.org

With Cd(II), a complex three-dimensional (3D) framework can be assembled, demonstrating the ligand's capacity to create intricate, high-dimensional structures. walshmedicalmedia.com

These experimentally observed structures can be computationally modeled to analyze the stability of the frameworks, the strength of the metal-ligand bonds, and the role of secondary interactions, such as hydrogen bonding and π-π stacking, in directing the final architecture.

| Metal Ion | Ligand Form | Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| Ni(II) | HEIDC²⁻ | Bridging | 0D Tetranuclear Molecular Square | walshmedicalmedia.com |

| Mn(II) | HEIDC²⁻ | Bridging | 2D Sheet with Helical Chains | walshmedicalmedia.comacs.org |

| Mn(II) | EIDC³⁻ | μ₃-Bridging | 2D Honeycomb-like Sheet | walshmedicalmedia.comacs.org |

| Cd(II) | EIDC³⁻ and H₂EIDC⁻ | μ₂-Bridging | 3D Framework | walshmedicalmedia.com |

Prediction of Coordination Behavior and Supramolecular Ordering

The predictable coordination behavior of H3EIDC stems from its well-defined structural and electronic features. The presence of both a "hard" carboxylate donor site (oxygen atoms) and a "borderline" imidazole donor site (nitrogen atoms) allows it to bind effectively with a wide range of metal ions according to Hard and Soft Acid and Base (HSAB) theory.

The deprotonation state of the ligand, which can be controlled by adjusting the pH of the reaction medium, is a primary determinant of the final structure's dimensionality. walshmedicalmedia.com

Singly deprotonated (H₂EIDC⁻): Tends to act as a simple monodentate or bidentate ligand, often leading to lower-dimensional structures.

Doubly deprotonated (HEIDC²⁻): Can adopt various bridging modes (μ₂), effectively linking two metal centers to form chains or layers (1D or 2D). walshmedicalmedia.comacs.org

Triply deprotonated (EIDC³⁻): With its high charge and multiple donor sites, it can bridge three or more metal centers (μ₃ or higher), facilitating the construction of robust 2D and 3D frameworks. walshmedicalmedia.comacs.org

Exploration of 2 Ethyl 1h Imidazole 4,5 Dicarboxylic Acid Derivatives and Analogues

Comparative Studies with Other 2-Substituted Imidazole-4,5-dicarboxylic Acids (e.g., 2-methyl, 2-propyl, 2-phenyl)

The substituent at the 2-position of the imidazole-4,5-dicarboxylic acid scaffold plays a crucial role in dictating the steric and electronic properties of the ligand, which in turn influences the architecture and properties of the resulting metal complexes. Comparative studies of coordination polymers derived from 2-methyl-, 2-propyl-, and 2-phenyl-1H-imidazole-4,5-dicarboxylic acids reveal significant variations in their crystal structures and coordination behaviors.

In contrast, the 2-phenyl substituent introduces both steric bulk and electronic effects due to its aromatic nature. The phenyl group can engage in π-π stacking interactions, which can act as a structure-directing force in the solid state, leading to the formation of unique supramolecular architectures. These interactions are absent in the alkyl-substituted analogues.

The varied nature of the 2-substituent also impacts the coordination modes of the ligand. Imidazole-4,5-dicarboxylic acid and its derivatives are versatile ligands that can exist in various protonation states (H3L, H2L⁻, HL²⁻, L³⁻), allowing for a rich coordination chemistry. The electronic nature of the 2-substituent can subtly influence the pKa values of the carboxylic acid and imidazole (B134444) protons, thereby affecting the charge of the ligand under specific pH conditions and influencing the final structure of the metal complex.

| 2-Substituent | Primary Influence | Potential Structural Impact | Example Metal-Organic Frameworks (Selected) |

|---|---|---|---|

| -CH₃ (methyl) | Minor steric hindrance | Can form honeycomb-like layers in coordination polymers. researchgate.net | {Zn₃(MIDC)₂(4,4′-bipy)₃·8H₂O}n |

| -CH₂CH₃ (ethyl) | Moderate steric hindrance | Can form zero-dimensional molecular squares to three-dimensional frameworks. rsc.org | {[Ni₄(HEIDC)₄(H₂O)₈]·2H₂O}n, {[Mn(HEIDC)(4,4′-bipy)₀.₅(H₂O)]·H₂O}n |

| -CH₂CH₂CH₃ (propyl) | Increased steric hindrance | Can lead to the formation of discrete molecular complexes or lower-dimensional polymers. | [Cd(H₂pimda)₂(H₂O)₂]·4H₂O, [Zn(H₂pimda)₂(H₂O)₂]·3.5H₂O |

| -C₆H₅ (phenyl) | Significant steric bulk and electronic effects (π-π stacking) | Can form one-dimensional chains to three-dimensional frameworks, with π-π interactions influencing the packing. rsc.org | [Cd₂(μ₂-HPhIDC)₂(phen)₂], [Pb₃(μ₄-PhIDC)₂(H₂O)] |

Research on Functionalization at the Imidazole Nitrogen or Carboxylate Moieties

Functionalization of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid at the imidazole nitrogen or the carboxylate groups offers a pathway to modify its properties and create new derivatives with tailored functionalities.

Functionalization at the Imidazole Nitrogen: The nitrogen atom at the 1-position of the imidazole ring is a nucleophilic site that can be readily alkylated. N-alkylation introduces a substituent that can further influence the steric and electronic properties of the ligand. For instance, the introduction of a longer alkyl chain could enhance the lipophilicity of the molecule, while the incorporation of a functional group, such as a pyridyl or an allyl group, could provide an additional coordination site or a reactive handle for post-synthetic modification of the resulting MOFs. While specific studies on the N-alkylation of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid are not extensively reported, the general reactivity of the imidazole ring suggests that such modifications are feasible.

Functionalization at the Carboxylate Moieties: The two carboxylic acid groups are amenable to standard organic transformations such as esterification and amidation.

Esterification: Conversion of the carboxylic acids to esters can be achieved by reaction with alcohols under acidic conditions. This modification can be used to protect the carboxylic acid groups during other synthetic steps or to modulate the solubility and electronic properties of the ligand. For example, the synthesis of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate has been reported as an intermediate in various synthetic routes.

Amidation: Reaction of the dicarboxylic acid with amines leads to the formation of diamides. This functionalization is particularly interesting as it introduces hydrogen bond donors and acceptors, which can significantly influence the intermolecular interactions and the resulting supramolecular assembly. The imidazole-4,5-dicarboxamide scaffold has been explored for its ability to form intramolecularly hydrogen-bonded conformations.

| Functionalization Site | Reaction Type | Potential Outcome | General Example |

|---|---|---|---|

| Imidazole Nitrogen (N-1) | Alkylation | Introduction of new functional groups, modification of steric/electronic properties. | Reaction with an alkyl halide in the presence of a base. |

| Carboxylate Moieties (-COOH) | Esterification | Protection of acid groups, modulation of solubility and electronic properties. | Reaction with an alcohol in the presence of an acid catalyst. |

| Amidation | Introduction of H-bond donors/acceptors, influencing supramolecular assembly. | Reaction with an amine, often via an activated carboxylic acid derivative. |

Structural and Coordination Chemistry of Related Imidazole Dicarboxylate Ligands

The structural and coordination chemistry of imidazole-4,5-dicarboxylic acid and its derivatives is rich and varied, giving rise to a wide range of coordination architectures from discrete molecules to one-, two-, and three-dimensional polymers. The final structure is influenced by several factors, including the nature of the metal ion, the pH of the reaction medium, the solvent system, and the presence of ancillary ligands.

Imidazole dicarboxylate ligands are multidentate, offering several potential coordination sites: the two nitrogen atoms of the imidazole ring and the oxygen atoms of the two carboxylate groups. The deprotonation state of the ligand, controlled by the pH, is a critical factor in determining its coordination mode. At low pH, the ligand may be neutral or singly deprotonated, while at higher pH, it can be doubly or triply deprotonated. These different charge states lead to different coordination behaviors and, consequently, different structural outcomes.

The coordination modes observed for imidazole-4,5-dicarboxylate ligands are diverse and include monodentate, bidentate chelating, and various bridging modes (μ₂, μ₃, μ₄, and μ₅). These versatile coordination capabilities allow for the construction of complex and high-dimensional structures. For example, in the case of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC), it has been shown to coordinate to Ni(II), Mn(II), and Cd(II) ions in either μ₂ or μ₃ modes, with the ligand being singly, doubly, or triply deprotonated. rsc.org

The choice of metal ion also plays a significant role in directing the final structure. Different metal ions have different coordination preferences in terms of coordination number and geometry, which, in combination with the flexible coordination of the imidazole dicarboxylate ligand, leads to a wide variety of structural motifs. For instance, the reaction of H₃EIDC with Ni(II) can yield a zero-dimensional tetranuclear molecular square, while with Mn(II) and an ancillary ligand, it can form a two-dimensional sheet. rsc.org

Emerging Research Avenues and Potential Advanced Applications of 2 Ethyl 1h Imidazole 4,5 Dicarboxylic Acid Derivatives

Catalytic Applications, including in Multicomponent Reactions

While direct catalytic applications of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid are still an emerging area of research, the broader class of imidazole-4,5-dicarboxylic acid derivatives has shown significant promise in catalysis. These compounds can be functionalized to create novel catalytic systems, such as metallosurfactants for reactions in aqueous media.

A notable example is the development of PEPPSI-type NHC Pd(II) metallosurfactants derived from 1H-imidazole-4,5-dicarboxylic acid. nih.gov These catalysts have been successfully employed in model reduction and Suzuki-Miyaura reactions, demonstrating high activity in water-organic media. nih.gov The synthesis involves the sequential functionalization of the imidazole (B134444) core with hydrophilic oligoethylene glycol and lipophilic alkyl fragments, leading to amphiphilic complexes with tunable lipophilicity. nih.gov

The catalytic activity of these metallosurfactants is linked to the formation of stable, monodisperse aggregates in solution, which facilitate the interaction of reactants with different solubilities. nih.gov This approach, rooted in the principles of green chemistry, highlights the potential for developing environmentally benign catalytic processes. The structural similarities suggest that 2-ethyl-1H-imidazole-4,5-dicarboxylic acid could be similarly functionalized to create efficient and recyclable catalysts for a range of organic transformations, including multicomponent reactions.

| Catalyst Type | Reaction | Medium | Key Feature | Reference |

| PEPPSI-type NHC Pd(II) metallosurfactant | Reduction, Suzuki-Miyaura | Water-Organic | Formation of stable aggregates | nih.gov |

Luminescent Properties of 2-Ethyl-1H-imidazole-4,5-dicarboxylic Acid Based MOFs and Complexes

Metal-Organic Frameworks (MOFs) and coordination complexes incorporating derivatives of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid are gaining attention for their intriguing luminescent properties. The emission characteristics of these materials are influenced by the nature of the metal ion, the coordination environment, and the specific substituent on the imidazole ring.

Research on closely related ligands, such as 2-propyl-1H-imidazole-4,5-dicarboxylic acid (H3pimda), provides valuable insights. For instance, cadmium and zinc complexes with H3pimda have been synthesized and shown to exhibit blue fluorescent emissions in dimethylsulfoxide (DMSO) solution at room temperature. researchgate.net These emissions are attributed to intra-ligand π* → π transitions. researchgate.net The dimensionality of the resulting structures, ranging from 0D molecules to 2D networks, can be controlled by modifying the synthesis conditions, which in turn can influence the luminescent behavior. researchgate.net

Similarly, MOFs constructed from 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H3PhIDC) and various metal ions like Cd(II), Pb(II), and Sr(II) have been investigated for their photoluminescence. rsc.org These materials display emission bands that are characteristic of the ligand-centered transitions. The coordination of different ancillary ligands, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine, can further modulate the luminescent properties of the resulting frameworks. rsc.org These findings suggest that MOFs based on 2-ethyl-1H-imidazole-4,5-dicarboxylic acid would also be promising candidates for the development of new luminescent materials.

| Ligand | Metal Ion(s) | Emission Color | Proposed Transition | Reference |

| 2-propyl-1H-imidazole-4,5-dicarboxylic acid | Cd(II), Zn(II) | Blue | Intra-ligand π* → π | researchgate.net |

| 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | Cd(II), Pb(II), Sr(II) | Varies | Ligand-centered | rsc.org |

| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Cd(II), Zn(II), Mg(II), Ca(II) | Varies | Not specified | rsc.org |

Magnetic Properties of Metal Complexes Derived from the Ligand

A study on a manganese(II) complex with a related ligand, 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, revealed the presence of antiferromagnetic coupling between the Mn(II) ions. rsc.org This behavior is a consequence of the specific coordination environment and the pathways for magnetic exchange interactions mediated by the ligand. The versatility of imidazole dicarboxylate ligands in their coordination modes allows for the construction of diverse network architectures, which can lead to interesting magnetic phenomena. rsc.org